molecular formula C13H16N2O2 B2703125 4-Benzoyl-3,3-dimethylpiperazin-2-one CAS No. 952897-26-6

4-Benzoyl-3,3-dimethylpiperazin-2-one

Cat. No.: B2703125
CAS No.: 952897-26-6
M. Wt: 232.283
InChI Key: OMHGLFLMUBJWAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzoyl-3,3-dimethylpiperazin-2-one is a versatile chemical compound that has garnered significant attention in scientific research due to its diverse range of applications. This compound is characterized by its unique chemical structure, which includes a piperazine ring substituted with a benzoyl group and two methyl groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it valuable in various fields of study.

Scientific Research Applications

4-Benzoyl-3,3-dimethylpiperazin-2-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: It is employed in the study of biological processes and as a tool for investigating enzyme mechanisms and protein interactions.

    Medicine: The compound has potential therapeutic applications, including its use in drug discovery and development for treating various diseases.

    Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial products

Safety and Hazards

The parent compound, 3,3-Dimethylpiperazin-2-one, has some safety information available. It has been classified with the signal word “Warning” and hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It’s recommended to avoid breathing dust, fume, gas, mist, vapours, and spray, and to use personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzoyl-3,3-dimethylpiperazin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can be subsequently deprotected to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for higher yields and purity, often employing advanced techniques such as parallel solid-phase synthesis and photocatalytic synthesis to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-Benzoyl-3,3-dimethylpiperazin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the benzoyl and methyl groups, which can participate in different chemical transformations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound, leading to the formation of corresponding oxidized products.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce the compound, yielding reduced derivatives.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides, resulting in the formation of substituted piperazine derivatives.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzoyl derivatives, while reduction can produce reduced piperazine compounds. Substitution reactions typically result in various substituted piperazine derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 4-Benzoyl-3,3-dimethylpiperazin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

4-Benzoyl-3,3-dimethylpiperazin-2-one can be compared with other similar compounds, such as:

    4-(4-(Ethylthio)benzoyl)-3,3-dimethylpiperazin-2-one: This compound has an ethylthio group instead of a benzoyl group, which imparts different chemical and biological properties.

    4-(4-(Isopropylsulfonyl)benzoyl)-3,3-dimethylpiperazin-2-one: The presence of an isopropylsulfonyl group in this compound results in distinct reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

4-benzoyl-3,3-dimethylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-13(2)12(17)14-8-9-15(13)11(16)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHGLFLMUBJWAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NCCN1C(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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